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Compound of Interest

Compound Name: 3-(Dibutylamino)-1-propanol

Cat. No.: B043655 Get Quote

IUPAC Name: 3-(Dibutylamino)propan-1-ol Common Name: N,N-Dibutylpropanolamine

This technical guide provides a comprehensive overview of 3-(Dibutylamino)propan-1-ol, a

tertiary amino alcohol. The information is tailored for researchers, scientists, and professionals

in drug development, focusing on its chemical properties, synthesis, and applications as a key

intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly local

anesthetics. While detailed experimental data for this specific compound is not widely

published, this guide consolidates available information and draws parallels from structurally

similar and functionally related molecules to provide a thorough technical context.

Chemical and Physical Properties
3-(Dibutylamino)propan-1-ol is a versatile chemical intermediate.[1] Its structure, featuring a

tertiary amine and a primary alcohol, allows for a variety of chemical transformations, making it

a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3-(Dibutylamino)propan-1-ol
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Property Value Source

IUPAC Name 3-(Dibutylamino)propan-1-ol [2]

CAS Number 2050-51-3 [2]

Molecular Formula C₁₁H₂₅NO [2][3]

Molecular Weight 187.32 g/mol [2]

Appearance Colorless Oil [No specific citation found]

Boiling Point 94-97 °C at 3 mmHg [No specific citation found]

Density 0.8663 g/cm³ [No specific citation found]

SMILES CCCCN(CCCC)CCCO [3]

InChIKey
DMPODMBXLRMZSP-

UHFFFAOYSA-N
[3]

Spectral Data
Detailed, publicly available spectral analyses for 3-(Dibutylamino)propan-1-ol are scarce.

However, the expected spectral characteristics can be inferred from its structure and

comparison with analogous compounds like propan-1-ol and other dialkylamino alkanols.

Expected ¹H NMR Characteristics:

-CH₂-OH (Propanol C1): A triplet, significantly downfield due to the deshielding effect of the

adjacent oxygen atom.

-CH₂- (Propanol C2): A multiplet (likely a quintet or sextet), coupled to the protons on C1 and

C3.

-N-CH₂- (Propanol C3): A triplet, shifted downfield by the adjacent nitrogen atom.

-N-(CH₂CH₂CH₂CH₃)₂ (Butyl groups): Multiple signals including a triplet for the terminal

methyl (-CH₃) groups and multiplets for the methylene (-CH₂-) groups. The methylene group

attached directly to the nitrogen will be the most downfield of the butyl protons.
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-OH: A broad singlet, which would disappear upon a D₂O shake.

Expected ¹³C NMR Characteristics:

C1 (-CH₂OH): Signal furthest downfield in the aliphatic region (approx. 60-70 ppm) due to

the hydroxyl group.

C3 (-N-CH₂-): Signal also downfield (approx. 50-60 ppm) due to the influence of the nitrogen

atom.

Butyl Carbons: Four distinct signals for the butyl groups, with the carbon alpha to the

nitrogen being the most deshielded.

C2 (-CH₂-): Signal in the typical aliphatic region (approx. 20-30 ppm).

Expected Infrared (IR) Spectroscopy Characteristics:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic

of an alcohol.

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H

bonds of the alkyl chains.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.

C-N Stretch: A medium to weak band in the 1020-1220 cm⁻¹ region.

Synthesis and Experimental Protocols
While a specific, peer-reviewed protocol for 3-(Dibutylamino)propan-1-ol is not readily

available, a general and robust method for its synthesis is the nucleophilic substitution of a 3-

halopropanol with dibutylamine.

Representative Experimental Protocol: Synthesis of 3-
(Dibutylamino)propan-1-ol
This protocol is a representative method based on standard organic chemistry principles for the

synthesis of amino alcohols.
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Reaction: 3-Chloropropan-1-ol + Dibutylamine → 3-(Dibutylamino)propan-1-ol + HCl

Materials:

3-Chloropropan-1-ol

Dibutylamine (2.2 equivalents)

Sodium carbonate (Na₂CO₃) or another suitable base (1.1 equivalents)

Ethanol or Acetonitrile (solvent)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-chloropropan-1-ol (1.0 eq) and sodium carbonate (1.1 eq) in ethanol.

Addition of Amine: Add dibutylamine (2.2 eq) to the mixture. The second equivalent of the

amine acts as a base to neutralize the HCl byproduct, though an inorganic base like sodium

carbonate is often preferred for easier workup.

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24

hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Workup: a. Cool the reaction mixture to room temperature and remove the ethanol under

reduced pressure using a rotary evaporator. b. Partition the resulting residue between diethyl

ether and water. c. Separate the organic layer. Wash it sequentially with saturated aqueous

sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous

magnesium sulfate.
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Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure

to obtain the crude product. c. Purify the crude oil by vacuum distillation to yield pure 3-

(Dibutylamino)propan-1-ol.

Applications in Drug Development
Amino alcohols like 3-(Dibutylamino)propan-1-ol are crucial intermediates in the

pharmaceutical industry.[1] They serve as versatile scaffolds for the synthesis of a wide range

of APIs, most notably local anesthetics. The general structure of many amide-type local

anesthetics (e.g., Lidocaine, Bupivacaine) consists of an aromatic ring linked via an amide

bond to an amino alcohol derivative.

General Synthesis of an Amide-Type Local Anesthetic
The following workflow illustrates the general role of a dialkylamino alcohol, such as 3-

(Dibutylamino)propan-1-ol, in the synthesis of a local anesthetic. This involves the esterification

or amidation of the alcohol or a derivative. A more common pathway involves first converting

the amino alcohol to an amino chloride, followed by reaction with an appropriate aromatic

amide. However, a direct reaction pathway is illustrated below for conceptual clarity.
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Starting Materials

Process

Product

3-(Dibutylamino)propan-1-ol

Amidation Reaction
(in a suitable solvent with base)

Intermediate

Substituted Acyl Chloride
(e.g., 2,6-Dimethylbenzoyl chloride)

Reagent

Amide-Type Local Anesthetic Analog

Yields

Click to download full resolution via product page

General synthesis of an amide-type local anesthetic.

In this pathway, the hydroxyl group of 3-(Dibutylamino)propan-1-ol would first be converted to a

better leaving group (e.g., a chloride by reacting with thionyl chloride) to facilitate the final

amidation step, which is a key reaction in the synthesis of many local anesthetics like

Bupivacaine.

Safety and Handling
Table 2: Hazard Information for 3-(Dibutylamino)propan-1-ol
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Hazard Type GHS Classification and Statements

Skin Corrosion/Irritation H315: Causes skin irritation

Eye Damage/Irritation H319: Causes serious eye irritation

Respiratory Hazard H335: May cause respiratory irritation

Acute Toxicity (Intravenous) LD50 (mouse, intravenous): 64 mg/kg

Handling Precautions:

Use only in a well-ventilated area or under a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid breathing vapors, mist, or gas.

Wash hands thoroughly after handling.

Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide serves as a foundational resource for understanding the properties and applications

of 3-(Dibutylamino)propan-1-ol. For specific experimental use, researchers should consult

peer-reviewed literature for detailed protocols and safety procedures relevant to their particular

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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